![molecular formula C8H10N2O3 B3278954 4-Methoxy-2-methyl-6-nitroaniline CAS No. 684237-54-5](/img/structure/B3278954.png)
4-Methoxy-2-methyl-6-nitroaniline
Overview
Description
4-Methoxy-2-methyl-6-nitroaniline is an aniline compound . It is used in the synthesis of dyes and pigments . It has also been shown to act as a molluscicidal agent and has been used in hemolytic anemia studies . It is also used as an intermediate for the synthesis of dyes, pigments, and other chemical compounds .
Synthesis Analysis
The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The single crystal X-ray diffraction (XRD) and powder XRD analyses show that the grown crystal belongs to an orthorhombic crystal system .Molecular Structure Analysis
The obtained unit cell parameters are a = 16.17 Å, b = 6.55 Å, c = 7.14 Å, α = 90°, β = 90°, and γ = 90° . The various functional groups present in the grown crystal were identified by using Fourier transform infrared (FTIR) and FT-Raman spectral analyses .Physical And Chemical Properties Analysis
The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies, and the optical parameters are calculated . The photoluminescence analysis reveals that the high-intMechanism of Action
properties
IUPAC Name |
4-methoxy-2-methyl-6-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-6(13-2)4-7(8(5)9)10(11)12/h3-4H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKUQCUVDUFSAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-methyl-6-nitroaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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